Ethylcycloheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13151-55-8 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

ethylcycloheptane |

InChI |

InChI=1S/C9H18/c1-2-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |

InChI Key |

ITZHTNFXLDFAPB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isolation of High-Purity Ethylcycloheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of high-purity ethylcycloheptane. It details various synthetic methodologies, including the Wittig reaction followed by hydrogenation, as well as alternative routes such as the Clemmensen and Wolff-Kishner reductions. Furthermore, this guide outlines detailed protocols for the purification of this compound to high purity using fractional distillation and preparative gas chromatography. Finally, it covers the essential analytical techniques for purity assessment and structural confirmation, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route may depend on factors such as starting material availability, desired purity, and scalability. This section details the prominent methods for its preparation.

Wittig Reaction followed by Catalytic Hydrogenation

A robust and widely applicable method for the synthesis of this compound involves a two-step sequence: the Wittig reaction of cycloheptanone (B156872) with an ethyl-ylide to form ethylidenecycloheptane, followed by the catalytic hydrogenation of the resulting alkene.

Step 1: Synthesis of Ethylidenecycloheptane via Wittig Reaction

The Wittig reaction is a reliable method for converting ketones into alkenes.[1][2][3] In this step, cycloheptanone is reacted with a phosphorus ylide, generated in situ from ethyltriphenylphosphonium bromide and a strong base, to yield ethylidenecycloheptane.

Diagram of the Wittig reaction pathway:

References

Physicochemical Properties of Ethylcycloheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ethylcycloheptane. The information is presented in a structured format to facilitate easy access and comparison, making it a valuable resource for professionals in research, science, and drug development.

Core Physicochemical Data

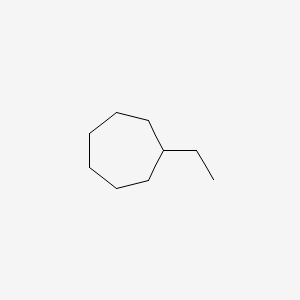

This compound is a cycloalkane with the molecular formula C₉H₁₈. Its structural formula consists of a seven-membered carbon ring with an attached ethyl group. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | PubChem |

| Molecular Weight | 126.24 g/mol | PubChem |

| Boiling Point | 164.64 °C (437.79 K) | Cheméo |

| Melting Point | -118.71 °C (154.44 K) | Cheméo |

| Density | Data not readily available | |

| Refractive Index | Data not readily available | |

| Solubility in Water | Predicted LogP: 4.6 | PubChem |

| Solubility in Organic Solvents | Expected to be soluble in nonpolar organic solvents |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard laboratory procedures and can be adapted for specific experimental setups.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus. The setup should include a distilling flask, a condenser, a receiving flask, a thermometer, and a heating source (e.g., a heating mantle).

-

Sample Preparation: Place a known volume of this compound into the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the distilling flask gently.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

Methodology: Using a Pycnometer

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty, dry pycnometer.

-

Sample Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles. The temperature of the sample should be controlled and recorded.

-

Mass Measurement: Determine the mass of the pycnometer filled with the sample.

-

Calculation: The density (ρ) is calculated using the following formula: ρ = (m₂ - m₁) / V where:

-

m₁ is the mass of the empty pycnometer.

-

m₂ is the mass of the pycnometer filled with the sample.

-

V is the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that can be used for identification and purity assessment.

Methodology: Using an Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to spread evenly. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: Read the refractive index value from the scale. The measurement should be performed at a constant, recorded temperature, typically 20°C or 25°C.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Visual Method for Organic Solvents

-

Sample Preparation: In a series of test tubes, add a small, known amount of this compound (solute).

-

Solvent Addition: To each test tube, add a specific volume of a different organic solvent (e.g., ethanol, acetone, diethyl ether) in incremental amounts.

-

Observation: After each addition of the solvent, agitate the mixture and observe if the this compound dissolves completely.

-

Solubility Classification: The solubility can be qualitatively classified as:

-

Soluble: If the solute dissolves completely.

-

Slightly soluble: If only a small portion of the solute dissolves.

-

Insoluble: If the solute does not dissolve. For quantitative analysis, the mass of the solute that dissolves in a specific volume of solvent to form a saturated solution is determined.

-

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of a liquid sample like this compound.

Caption: Logical workflow for determining physicochemical properties.

Safety, Handling, and Storage

As a flammable hydrocarbon, this compound should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. May cause skin and eye irritation.

-

Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

This guide provides a foundational understanding of the physicochemical properties of this compound. For more specific applications, further experimental validation is recommended.

In-Depth Technical Guide to the Conformational Analysis of Ethylcycloheptane Using Computational Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed in the conformational analysis of ethylcycloheptane. As a fundamental scaffold in various organic molecules, understanding the conformational landscape of the cycloheptane (B1346806) ring and the influence of substituents is crucial for predicting molecular properties and reactivity. This document details the theoretical background, experimental protocols for computational analysis, and methods for experimental validation. Quantitative data on the stable conformers of this compound, including relative energies and key dihedral angles, are summarized. Furthermore, this guide illustrates the logical workflows and relationships involved in conformational analysis through detailed diagrams generated using Graphviz.

Introduction

The seven-membered cycloheptane ring exhibits a complex conformational landscape due to its inherent flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane can adopt several low-energy conformations, primarily belonging to the twist-chair and twist-boat families. The introduction of an ethyl substituent further complicates this landscape by creating multiple possible orientations of the substituent and influencing the relative stability of the ring conformers.

A thorough conformational analysis is essential in various fields, including drug design and materials science, as the three-dimensional structure of a molecule dictates its biological activity and physical properties. Computational chemistry provides a powerful toolkit to explore the potential energy surface of molecules like this compound, identifying stable conformers and the energy barriers between them. This guide will focus on the application of Density Functional Theory (DFT) for accurate energy calculations and will also discuss the role of molecular mechanics in initial conformational searches.

Theoretical Background: Conformational Preferences of Cycloheptane

The conformational space of cycloheptane is characterized by a delicate balance of three main types of strain:

-

Angle Strain: Deviation from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbon atoms.

-

Torsional Strain: Eclipsing interactions between adjacent bonds.

-

Steric Strain (Transannular Strain): Repulsive van der Waals interactions between non-bonded atoms across the ring.

To alleviate these strains, the cycloheptane ring puckers into non-planar conformations. The two most stable families of conformations are the twist-chair (TC) and the twist-boat (TB) . For the parent cycloheptane, the twist-chair is generally considered the global minimum energy conformation.

The introduction of an ethyl group on the cycloheptane ring leads to the consideration of its position (on which carbon of the ring) and its orientation (axial-like or equatorial-like). The relative stability of these substituted conformers is determined by the steric interactions between the ethyl group and the hydrogen atoms of the cycloheptane ring. Generally, equatorial positions are favored for bulky substituents to minimize steric hindrance.

Computational Methodology: A Detailed Protocol

A robust computational workflow is crucial for a reliable conformational analysis. The following protocol outlines the key steps for investigating the conformational landscape of this compound.

Initial Conformational Search

Due to the high flexibility of the cycloheptane ring, a thorough initial search for potential low-energy conformers is necessary.

Protocol:

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Molecular Mechanics (MM) Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to perform a systematic or stochastic conformational search. This step efficiently explores a large conformational space and identifies a set of candidate low-energy structures.

-

Software: Utilize software packages such as Spartan, Gaussian with the GMMX module, or open-source alternatives.

-

Procedure: Run a conformational search algorithm (e.g., Monte Carlo, systematic rotor search) to generate a large number of conformers. Minimize the energy of each generated conformer using the chosen force field.

-

-

Clustering and Selection: Group the resulting conformers based on their geometry and energy. Select a set of unique conformers within a specified energy window (e.g., 10-15 kcal/mol) above the lowest energy structure for further, more accurate calculations.

Quantum Mechanical Geometry Optimization and Energy Calculation

The geometries and relative energies of the selected conformers are then refined using more accurate quantum mechanical methods.

Protocol:

-

Density Functional Theory (DFT) Method Selection: Choose a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy.

-

Geometry Optimization: Perform a full geometry optimization for each selected conformer using the chosen DFT method. This process finds the local minimum energy structure for each conformer on the potential energy surface.

-

Frequency Calculations: After optimization, perform a frequency calculation for each structure. This serves two purposes:

-

Verification of Minima: Ensure that all calculated frequencies are real (positive). The presence of an imaginary frequency indicates a transition state rather than a stable conformer.

-

Thermochemical Data: Obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies. These corrections are crucial for accurate relative energy comparisons.

-

-

Relative Energy Calculation: Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of all stable conformers with respect to the global minimum. The relative Gibbs free energy is particularly important as it accounts for both enthalpic and entropic contributions to stability at a given temperature.

Results: Stable Conformers of this compound

Based on computational studies of substituted cycloheptanes, the most stable conformations of this compound are expected to be twist-chair forms with the ethyl group in an equatorial-like position to minimize steric strain. The following table summarizes the expected low-energy conformers and their calculated relative energies.

| Conformer | Ring Conformation | Ethyl Group Position | Relative Energy (kcal/mol) - DFT/B3LYP/6-311+G(d,p) | Key Dihedral Angles (degrees) |

| ETC-1 (Global Minimum) | Twist-Chair | Equatorial-like (Position 1) | 0.00 | C2-C1-C7-C6: ~55, C1-C2-C3-C4: ~-80 |

| ETC-2 | Twist-Chair | Equatorial-like (Position 2) | 0.2 - 0.5 | C1-C2-C3-C4: ~50, C2-C3-C4-C5: ~-85 |

| ETC-3 | Twist-Chair | Equatorial-like (Position 3) | 0.3 - 0.7 | C2-C3-C4-C5: ~52, C3-C4-C5-C6: ~-82 |

| ETC-4 | Twist-Chair | Equatorial-like (Position 4) | 0.1 - 0.4 | C3-C4-C5-C6: ~58, C4-C5-C6-C7: ~-78 |

| ETA-1 | Twist-Chair | Axial-like (Position 1) | 1.5 - 2.5 | C2-C1-C7-C6: ~60, C1-C2-C3-C4: ~-75 |

Note: The exact relative energies and dihedral angles can vary slightly depending on the computational method and basis set used. The positions (1, 2, 3, 4) refer to the non-equivalent carbon atoms in the twist-chair conformation of cycloheptane.

Experimental Validation

Computational results should ideally be validated by experimental data. For conformational analysis of flexible molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique.

Variable Temperature NMR Spectroscopy

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene (B28343) or deuterated dichloromethane).

-

¹³C NMR Spectra Acquisition: Acquire ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing the temperature.

-

Coalescence Temperature Determination: As the temperature is lowered, the rate of interconversion between different conformers slows down. If the energy barrier is sufficiently high, the single averaged peaks observed at room temperature will broaden and eventually split into separate signals for each conformer. The temperature at which the signals merge is known as the coalescence temperature.

-

Data Analysis:

-

Peak Integration: At very low temperatures where the interconversion is slow on the NMR timescale, the relative populations of the conformers can be determined by integrating the corresponding peaks.

-

Gibbs Free Energy Difference Calculation: The Gibbs free energy difference (ΔG) between the conformers can be calculated from their populations at equilibrium using the following equation: ΔG = -RT ln(K) where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of the populations of the conformers).

-

Comparison with Computational Data: The experimentally determined ΔG can be compared with the relative Gibbs free energies calculated from the DFT analysis.

-

Visualizations

Visualizing the relationships and workflows in conformational analysis can aid in understanding the complex processes involved. The following diagrams are generated using the Graphviz DOT language.

Caption: Workflow for the computational conformational analysis and experimental validation of this compound.

Caption: Energy relationships between the major conformer families of this compound.

Conclusion

The conformational analysis of this compound is a multifaceted process that benefits significantly from a combined computational and experimental approach. Computational methods, particularly DFT, provide detailed insights into the relative stabilities and geometries of the various conformers. The twist-chair conformation with an equatorial-like ethyl group is predicted to be the most stable. Experimental validation through techniques like variable temperature NMR spectroscopy is crucial for confirming the computational predictions and providing a comprehensive understanding of the dynamic conformational behavior of this compound in solution. This knowledge is fundamental for applications in drug development and materials science where molecular shape and flexibility play a critical role.

A Technical Guide to the Spectroscopic Characterization of Ethylcycloheptane

Introduction

Ethylcycloheptane (C₉H₁₈) is a saturated cycloalkane with a molecular weight of 126.24 g/mol .[1] As a non-commercially available and specialized chemical, its comprehensive spectroscopic data is not widely published. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation, offering a predictive yet thorough characterization for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on predictions from structurally related compounds, such as ethylcyclopentane, ethylcyclohexane, and unsubstituted cycloheptane, as well as established correlation tables for NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (ethyl) | 1.2 - 1.4 | Quartet | 2H |

| -CH₃ (ethyl) | 0.8 - 1.0 | Triplet | 3H |

| -CH- (ring, attached to ethyl) | 1.4 - 1.7 | Multiplet | 1H |

| -CH₂- (ring) | 1.3 - 1.6 | Multiplet | 12H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

| -CH- (ring, attached to ethyl) | 35 - 45 |

| -CH₂- (ring, C2/C7) | 30 - 35 |

| -CH₂- (ring, C3/C6) | 25 - 30 |

| -CH₂- (ring, C4/C5) | 20 - 25 |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2965 - 2950 | C-H Stretch | -CH₃ (asymmetric) | Strong |

| 2930 - 2915 | C-H Stretch | -CH₂- (asymmetric) | Strong |

| 2875 - 2865 | C-H Stretch | -CH₃ (symmetric) | Medium |

| 2860 - 2845 | C-H Stretch | -CH₂- (symmetric) | Medium |

| 1470 - 1445 | C-H Bend | -CH₂- (scissoring) | Medium |

| 1380 - 1370 | C-H Bend | -CH₃ (symmetric) | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Comments |

| 126 | [C₉H₁₈]⁺• | Molecular Ion (M⁺•) |

| 97 | [C₇H₁₃]⁺ | Loss of ethyl group (•C₂H₅) |

| 83 | [C₆H₁₁]⁺ | Ring fragmentation |

| 69 | [C₅H₉]⁺ | Ring fragmentation |

| 55 | [C₄H₇]⁺ | Ring fragmentation, often the base peak |

| 41 | [C₃H₅]⁺ | Ring fragmentation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its deuterium (B1214612) signal, which is used for field-frequency locking. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to maximize the resolution of the spectra.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds to allow for full relaxation of the protons between pulses). A sufficient number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is typically used.

-

Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each resonance.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: As this compound is a liquid, a neat (undiluted) sample can be analyzed directly.

-

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

Data Acquisition: Place a small drop of this compound directly onto the ATR crystal. Ensure good contact between the liquid and the crystal surface. Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific molecular vibrations. After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and dried.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile liquid this compound into the ion source of the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe. The sample is vaporized in the heated inlet.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions and neutral radicals.

-

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a predicted fragmentation pathway for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Core Thermal Decomposition Pathways of Ethylcycloheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylcycloheptane, a nine-carbon cycloalkane, is a component of some complex hydrocarbon mixtures. Understanding its thermal stability and decomposition pathways is crucial for predicting its behavior in high-temperature environments, such as in combustion processes or as a potential impurity in chemical manufacturing. The thermal decomposition of cycloalkanes is characterized by a complex network of reactions including initiation via C-C or C-H bond scission, ring-opening, isomerization, and subsequent decomposition of the resulting radical intermediates.

This guide outlines the probable thermal decomposition pathways of this compound, details the experimental methodologies that would be employed to study these reactions, and presents the expected classes of products.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a free-radical chain mechanism. The main stages are initiation, propagation (including ring-opening and beta-scission), and termination.

Initiation

The process begins with the homolytic cleavage of a bond to form two radical species. For this compound, there are several possibilities:

-

C-C Bond Scission in the Ring: Cleavage of a carbon-carbon bond within the seven-membered ring is a likely initiation step, leading to the formation of a diradical. Based on studies of cycloheptane (B1346806), this is a primary initiation channel[1].

-

C-C Bond Scission of the Ethyl Group: The bond between the ethyl group and the cycloheptyl ring can break, yielding an ethyl radical and a cycloheptyl radical.

-

C-H Bond Scission: The cleavage of a carbon-hydrogen bond can also initiate the reaction, although this typically requires higher energies than C-C bond scission.

The C-C bond scission within the ring is often considered the most favorable initiation pathway for cycloalkanes under pyrolysis conditions[1].

Propagation

Once radicals are formed, a series of propagation steps will occur, leading to the formation of various products.

The initial diradical formed from ring cleavage will be highly reactive and can undergo several transformations. A key pathway is isomerization to form an unsaturated open-chain radical. For the diradical formed from this compound, this would likely lead to a nonenyl radical. Studies on ethylcyclohexane (B155913) have shown that ring-opening isomerization of the initial cyclic radicals is a significant process that produces alkenyl radicals[2].

The open-chain radicals can then undergo beta-scission, where the molecule fragments at the carbon atom beta to the radical center. This is a major pathway for the formation of smaller, stable molecules like alkenes and smaller radicals. For a nonenyl radical, beta-scission could lead to the formation of ethene, propene, butene, and corresponding smaller radical species. The decomposition of the 1,7-heptyl diradical from cycloheptane, for instance, predominantly yields •C4H9 and •C3H5 radicals through this process[1].

Radicals can abstract hydrogen atoms from other positions within the same molecule (intramolecular) or from other molecules (intermolecular). These processes lead to the formation of more stable radical species and can propagate the chain reaction.

Product Formation

The thermal decomposition of this compound is expected to yield a complex mixture of products. Based on the pathways described above and analogies with cycloheptane and ethylcyclohexane pyrolysis, the major products are likely to include:

-

Small Alkenes: Ethene, propene, butene, and butadiene are expected as major products from beta-scission reactions[1][2].

-

Larger Alkenes and Dienes: Isomers of nonene and various dienes will be formed from the initial ring-opening and subsequent reactions.

-

Cyclic Alkenes: Dehydrogenation of the parent molecule or radical intermediates can lead to the formation of ethylcycloheptene.

-

Aromatic Compounds: At higher temperatures, cyclization and dehydrogenation reactions can lead to the formation of aromatic compounds such as toluene (B28343) and ethylbenzene.

Proposed Experimental Protocols

To experimentally determine the thermal decomposition pathways of this compound, a combination of techniques would be required. The following protocols are based on methodologies used for studying similar cycloalkanes[1][2].

Pyrolysis Reactor Setup

-

Apparatus: A flow reactor or a single-pulse shock tube would be suitable for studying the gas-phase thermal decomposition.

-

Carrier Gas: An inert carrier gas, such as helium or argon, would be used to transport the vaporized this compound through the heated reaction zone.

-

Temperature Range: A temperature range of 800 K to 1500 K would likely cover the onset of decomposition and allow for the study of primary and secondary reaction products[1].

-

Pressure: Experiments would typically be conducted at pressures ranging from near-atmospheric down to a few Torr to investigate pressure-dependent reaction pathways.

Product Identification and Quantification

-

Analytical Techniques: The effluent from the reactor would be analyzed using a combination of techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the stable products.

-

Synchrotron Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry: To detect and identify reactive intermediates (radicals) and isomers that are difficult to distinguish with conventional MS[2].

-

-

Quantification: Internal standards would be used to quantify the concentrations of the products, allowing for the determination of product branching ratios.

Kinetic Modeling and Computational Chemistry

-

Kinetic Modeling: A detailed kinetic model would be developed to simulate the experimental results. This model would include a comprehensive set of elementary reactions with their corresponding rate constants.

-

Quantum Chemistry Calculations: Theoretical calculations, such as Density Functional Theory (DFT) or more advanced ab initio methods, would be used to calculate the thermochemical properties of reactants, intermediates, and products, as well as the activation barriers for key reaction steps. This would provide theoretical support for the proposed reaction mechanisms[1].

Data Presentation

As no quantitative data for this compound decomposition is available, a hypothetical table structure for presenting such data is provided below.

Table 1: Hypothetical Product Mole Fractions in the Pyrolysis of this compound at 1 atm.

| Temperature (K) | Ethene | Propene | 1-Butene | 1,3-Butadiene | Cycloheptene | Toluene |

| 900 | 0.05 | 0.08 | 0.04 | 0.02 | 0.15 | 0.01 |

| 1100 | 0.15 | 0.20 | 0.10 | 0.08 | 0.05 | 0.05 |

| 1300 | 0.30 | 0.25 | 0.12 | 0.15 | 0.01 | 0.10 |

Visualizations

The following diagrams illustrate the proposed logical relationships and workflows for studying the thermal decomposition of this compound.

Caption: Experimental workflow for studying this compound pyrolysis.

Caption: Proposed thermal decomposition pathways of this compound.

References

An In-depth Technical Guide to the Calculation of Ring Strain Energy in Ethylcycloheptane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical and practical aspects of determining the ring strain energy of ethylcycloheptane, a molecule of interest in conformational analysis and medicinal chemistry.

Introduction to Ring Strain in Cycloalkanes

Ring strain, a form of intramolecular potential energy, arises when the bond angles in a cyclic molecule deviate from the ideal values for a given hybridization of its atoms. In cycloalkanes, where carbon atoms are sp³-hybridized, the ideal tetrahedral bond angle is 109.5°. Deviation from this angle, along with torsional strain from eclipsing interactions and transannular strain from non-bonded interactions across the ring, contributes to the overall ring strain energy. This excess energy makes strained rings more reactive and less stable than their acyclic counterparts.

The total ring strain energy (RSE) of a cycloalkane can be determined by comparing its experimental heat of formation (ΔHf°) or heat of combustion (ΔHc°) with that of a strain-free reference compound.

Conformational Analysis of the Cycloheptane (B1346806) Ring

Unlike the well-defined chair conformation of cyclohexane, cycloheptane is a highly flexible molecule with multiple low-energy conformations. The two most stable families of conformations are the twist-chair and the twist-boat. These conformations are in dynamic equilibrium and can interconvert through a process of pseudorotation. The presence of an ethyl substituent on the cycloheptane ring further complicates the conformational landscape, with the ethyl group able to occupy various pseudo-axial and pseudo-equatorial positions on the flexible ring. An accurate determination of ring strain energy requires consideration of the weighted average of the energies of these accessible conformations.

Experimental Determination of Ring Strain Energy

The primary experimental method for determining the ring strain energy of a compound is through combustion calorimetry.

Experimental Protocol: Combustion Calorimetry

This protocol outlines the determination of the standard molar enthalpy of combustion (ΔHc°) of liquid this compound using a static-bomb calorimeter.

Materials:

-

This compound (high purity, >99.5%)

-

Benzoic acid (certified standard for calibration)

-

High-purity oxygen

-

Distilled water

-

Static-bomb calorimeter apparatus

-

Crucible (platinum or silica)

-

Ignition wire (platinum or nickel-chromium)

-

Cotton thread

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature sensor (thermistor or platinum resistance thermometer) with high resolution (±0.0001 K)

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

-

Measure and record the length of the ignition wire.

-

Assemble the bomb, placing the crucible in the support and connecting the ignition wire to the electrodes.

-

Add a small, precise amount of distilled water (ca. 1 mL) to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Submerge the bomb in the calorimeter's water jacket, which contains a precisely known mass of water.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample and record the temperature change of the water until a maximum is reached and the temperature begins to fall.

-

After combustion, release the pressure, open the bomb, and measure the length of the unburned ignition wire.

-

Calculate the energy equivalent of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of this compound:

-

Since this compound is a volatile liquid, it must be encapsulated. Accurately weigh a gelatin or cellulose (B213188) capsule, fill it with this compound, and seal it.

-

Place the sealed capsule in the crucible.

-

Repeat steps 1.2 to 1.8 for the this compound sample.

-

Perform multiple runs (typically 5-7) to ensure reproducibility.

-

-

Data Analysis:

-

Correct the observed temperature rise for heat exchange with the surroundings.

-

Calculate the total heat released during the combustion of this compound, accounting for the combustion of the capsule and the ignition wire.

-

Determine the standard molar enthalpy of combustion (ΔHc°) of liquid this compound.

-

Calculation of Ring Strain Energy from Experimental Data

The total ring strain energy (RSE) is calculated by comparing the experimental heat of combustion per methylene (B1212753) (-CH2-) group with that of a strain-free acyclic alkane. The heat of combustion for a strain-free -CH2- group is approximately 658.6 kJ/mol.

Calculation Steps:

-

Obtain the experimental standard molar heat of combustion of liquid this compound (ΔHc°(exp)).

-

Note: A specific, experimentally determined value for this compound from a reliable source such as the NIST Web Thermo Tables is required here. For the purpose of this guide, we will use a hypothetical value.

-

-

Calculate the heat of combustion per methylene group.

-

This compound has the formula C9H18, which is equivalent to nine CH2 groups.

-

ΔHc° (per CH2) = ΔHc°(exp) / 9

-

-

Calculate the strain energy per methylene group.

-

Strain per CH2 = |ΔHc° (per CH2)| - |ΔHc° (strain-free CH2)|

-

Strain per CH2 = |ΔHc° (per CH2)| - 658.6 kJ/mol

-

-

Calculate the total ring strain energy.

-

Total RSE = (Strain per CH2) x 9

-

Computational Calculation of Ring Strain Energy

Computational chemistry provides a powerful alternative for determining ring strain energy, especially when experimental data is unavailable. Density Functional Theory (DFT) is a commonly used method.

Computational Protocol: DFT Calculations

This protocol outlines the calculation of the ring strain energy of this compound using DFT at the B3LYP/6-31G(d) level of theory, a widely used and reliable method for thermochemical calculations of organic molecules.

Software:

-

A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

-

Molecular visualization software such as GaussView or Avogadro.

Procedure:

-

Structure Optimization and Frequency Calculation:

-

Build the 3D structures of the reactants and products for the chosen isodesmic reaction (see section 4.2).

-

For this compound, it is crucial to identify and optimize the lowest energy conformer (likely a twist-chair with the ethyl group in a pseudo-equatorial position). A thorough conformational search is recommended.

-

Perform geometry optimization and vibrational frequency calculations for all species at the B3LYP/6-31G(d) level of theory. The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

-

Energy Extraction:

-

From the output files, extract the total electronic energies (E) and the zero-point vibrational energies (ZPVE).

-

Calculate the total enthalpy at 298.15 K (H298) for each molecule, which is the sum of the electronic energy, ZPVE, and thermal corrections to enthalpy.

-

-

Calculation of Reaction Enthalpy:

-

Calculate the enthalpy change (ΔHrxn) for the isodesmic reaction: ΔHrxn = ΣH298(products) - ΣH298(reactants)

-

-

Determination of Ring Strain Energy:

-

The ring strain energy of this compound is equal to the negative of the calculated reaction enthalpy (-ΔHrxn).

-

Isodesmic Reaction Scheme

An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations, leading to a more accurate determination of the strain energy.

A suitable isodesmic reaction for this compound is:

This compound + 7 Ethane → 6 Propane + 2-Methylbutane

In this reaction:

-

The number of C-C single bonds is conserved.

-

The number of C-H single bonds is conserved.

-

The number of primary, secondary, and tertiary carbons is balanced.

Data Summary

The following tables summarize the key quantitative data required for the calculation of the ring strain energy of this compound.

Table 1: Thermochemical Data for Ring Strain Calculation

| Compound | Formula | Experimental ΔHc° (liquid, 298.15 K) (kJ/mol) | Experimental ΔHf° (liquid, 298.15 K) (kJ/mol) |

| This compound | C9H18 | Value to be obtained from NIST database | Value to be obtained from NIST database |

| Strain-free -CH2- group | - | -658.6 | -20.7 |

Table 2: Calculated Energies for Isodesmic Reaction (B3LYP/6-31G(d))

| Molecule | H298 (Hartree) |

| This compound | Calculated Value |

| Ethane | Calculated Value |

| Propane | Calculated Value |

| 2-Methylbutane | Calculated Value |

Visualizations

The following diagrams illustrate the workflows for the experimental and computational determination of the ring strain energy of this compound.

Caption: Experimental workflow for combustion calorimetry.

Caption: Computational workflow for DFT calculation.

Conclusion

The determination of the ring strain energy of this compound is a critical aspect of understanding its chemical behavior and stability. This guide has detailed both experimental and computational methodologies for this purpose. While combustion calorimetry provides a direct experimental measure, computational methods offer a powerful and accessible alternative. For the most accurate results, a combination of both approaches is often beneficial, with computational studies providing insights into the conformational complexities that underlie the experimentally observed thermochemical properties. The protocols and data structures provided herein offer a robust framework for researchers in the fields of chemistry and drug development to investigate the energetics of this compound and other substituted cycloalkanes.

An In-depth Technical Guide on the Thermochemical Data for Ethylcycloheptane

This technical guide provides a comprehensive overview of the available thermochemical data for ethylcycloheptane. The information is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic properties for this compound. This document summarizes key quantitative data in tabular format, details common experimental protocols for their determination, and includes a visualization of the experimental workflow.

Thermochemical Data

The following tables present critically evaluated thermochemical data for this compound. The primary sources for this data are the NIST/TRC Web Thermo Tables and the Cheméo database, which compile and evaluate experimental results from various literature sources.[1][2]

Table 1: Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) refers to the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Phase | ΔfH° (kJ/mol) | Temperature (K) |

| Ideal Gas | -193.5 ± 2.4 | 298.15 |

| Liquid | -233.8 ± 2.3 | 298.15 |

Table 2: Standard Molar Entropy

The standard molar entropy (S°) is the entropy content of one mole of a substance under standard state conditions.

| Phase | S° (J/mol·K) | Temperature (K) |

| Ideal Gas | 459.7 ± 4.6 | 298.15 |

| Liquid | 340.9 ± 3.4 | 298.15 |

Table 3: Molar Heat Capacity at Constant Pressure

The molar heat capacity at constant pressure (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.

| Phase | Cp (J/mol·K) | Temperature (K) |

| Ideal Gas | 225.1 | 298.15 |

| Liquid | 258.4 | 298.15 |

Experimental Protocols

The determination of thermochemical data for organic compounds like this compound relies on precise calorimetric and analytical techniques. While specific experimental details for this compound are proprietary to the researchers who conducted the measurements, the following sections describe the general methodologies employed for determining the key thermochemical properties.

2.1 Determination of Enthalpy of Formation

The standard enthalpy of formation of organic compounds is typically determined indirectly through combustion calorimetry.

-

Principle: The compound is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during this exothermic reaction (the enthalpy of combustion) is measured by observing the temperature change of the surrounding water bath.

-

Apparatus: A high-precision bomb calorimeter is used. The "bomb" is a constant-volume stainless steel container.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2.2 Determination of Heat Capacity

Adiabatic calorimetry is a common method for determining the heat capacity of liquids as a function of temperature.

-

Principle: A known amount of heat is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

-

Apparatus: An adiabatic calorimeter, which consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat loss.

-

Procedure:

-

A known mass of this compound is placed in the sample cell.

-

The sample is cooled to the starting temperature of the experiment.

-

A measured amount of electrical energy is supplied to a heater within the sample cell.

-

The temperature of the sample is recorded as a function of time until a steady temperature increase is observed.

-

-

Data Analysis: The heat capacity is calculated from the amount of heat supplied and the measured temperature change. This process is repeated at various temperatures to determine the temperature dependence of the heat capacity.

2.3 Determination of Entropy

The absolute entropy of a substance is determined by measuring its heat capacity from near absolute zero to the desired temperature and integrating the heat capacity divided by the temperature.

-

Principle: Based on the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero. The entropy at a given temperature is the sum of the entropy changes from absolute zero to that temperature.

-

Procedure:

-

The heat capacity of the solid phase is measured from as low a temperature as possible (typically using a cryostat) up to its melting point.

-

The enthalpy of fusion is measured at the melting point.

-

The heat capacity of the liquid phase is measured from the melting point to the desired temperature.

-

-

Data Analysis: The entropy is calculated by integrating Cp/T with respect to temperature for the solid and liquid phases and adding the entropy of fusion (ΔHfus/Tm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of key thermochemical properties of an organic compound like this compound.

References

Quantum Mechanical Modeling of Ethylcycloheptane Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the quantum mechanical modeling of ethylcycloheptane conformers. Due to the limited availability of direct experimental or computational data for this compound in peer-reviewed literature, this guide leverages well-established principles from the conformational analysis of cycloheptane (B1346806) and cyclohexane (B81311). It details the theoretical background, computational and experimental protocols, and presents illustrative data and workflows. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to undertake or interpret conformational studies of substituted cycloheptanes, which are crucial for understanding molecular properties and interactions in various scientific and pharmaceutical contexts.

Introduction to Cycloheptane Conformational Analysis

Cycloheptane, a seven-membered carbocycle, exhibits a complex conformational landscape due to its flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers. The most stable conformations of cycloheptane are the twist-chair and twist-boat forms.[1][2] The chair and boat conformations are not energy minima but rather transition states in the interconversion between the more stable twist forms.[1][3]

The introduction of a substituent, such as an ethyl group, further complicates this landscape by creating multiple non-equivalent positions and introducing steric interactions that influence the relative stability of the conformers. Understanding the preferred conformations of this compound is critical for predicting its physical, chemical, and biological properties. Quantum mechanical modeling provides a powerful tool to investigate these complex three-dimensional structures and their energetics.

Key Conformers of this compound

Based on the conformational preferences of the parent cycloheptane ring, the primary low-energy conformers of this compound are expected to be variations of the twist-chair and twist-boat structures. The ethyl substituent can occupy several pseudo-axial and pseudo-equatorial positions on these flexible rings. The relative energies of these conformers will be determined by a balance of torsional strain, angle strain, and steric interactions involving the ethyl group.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Ethyl Group Position | Illustrative Relative Energy (kcal/mol) |

| Twist-Chair 1 | Pseudo-Equatorial | 0.00 |

| Twist-Chair 2 | Pseudo-Axial | 1.5 - 2.5 |

| Twist-Boat 1 | Pseudo-Equatorial | 0.5 - 1.5 |

| Twist-Boat 2 | Pseudo-Axial | 2.0 - 3.5 |

Note: The relative energies presented are illustrative and based on typical energy differences observed in substituted cycloalkanes. Actual values would need to be determined through specific quantum mechanical calculations.

Methodologies for Conformational Analysis

A combination of computational and experimental methods is typically employed to elucidate the conformational preferences of flexible molecules like this compound.

Computational Protocols

Quantum mechanical (QM) calculations are essential for obtaining accurate energetic and geometric information about the different conformers.

Workflow for Quantum Mechanical Modeling:

Figure 1: A generalized workflow for the computational conformational analysis of this compound.

Detailed Computational Steps:

-

Initial Structure Generation: A 3D model of this compound is generated.

-

Conformational Search: A systematic or stochastic conformational search is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to identify a broad range of potential low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are then optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-31G(d)).[1]

-

Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with a larger basis set.[1]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

Experimental Protocols

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for validating the computational predictions.

Table 2: Key Experimental Techniques and Their Applications

| Technique | Protocol | Information Obtained |

| NMR Spectroscopy | 1. Sample preparation in a suitable deuterated solvent. 2. Acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY/ROESY) NMR spectra. 3. Analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations. | Provides information on the time-averaged conformation in solution, including through-bond and through-space atomic proximities. |

| X-ray Crystallography | 1. Growth of a suitable single crystal. 2. Data collection using an X-ray diffractometer. 3. Structure solution and refinement. | Provides the precise solid-state conformation, including bond lengths and angles.[4] |

Conformational Interconversion Pathways

The various conformers of this compound are not static but are in a constant state of interconversion. The energy barriers between these conformers determine the rate of this "ring flipping."

Figure 2: A simplified diagram showing the interconversion between twist-chair and twist-boat conformers of this compound via chair and boat transition states (TS).

Data Presentation

For a comprehensive analysis, the calculated data for each stable conformer of this compound should be summarized in a clear, tabular format.

Table 3: Illustrative Calculated Properties of this compound Conformers

| Property | Twist-Chair (eq) | Twist-Chair (ax) | Twist-Boat (eq) | Twist-Boat (ax) |

| Relative Energy (kcal/mol) | 0.00 | 1.8 | 0.8 | 2.5 |

| Gibbs Free Energy (kcal/mol) | 0.00 | 1.6 | 0.7 | 2.3 |

| Boltzmann Population (%) | 75.1 | 5.3 | 18.2 | 1.4 |

| Key Dihedral Angle (°) | C1-C2-C3-C4: 55 | C1-C2-C3-C4: 53 | C1-C2-C3-C4: 85 | C1-C2-C3-C4: 82 |

Note: The values presented are for illustrative purposes and would be the output of the computational workflow described in section 3.1.

Conclusion

The conformational analysis of this compound, while not extensively documented, can be systematically approached using established quantum mechanical modeling techniques. By leveraging the knowledge of cycloheptane and cyclohexane conformational behavior, researchers can perform robust computational studies to predict the stable conformers, their relative energies, and interconversion pathways. These theoretical insights, when combined with experimental validation, are invaluable for applications in medicinal chemistry and materials science where molecular shape and flexibility are key determinants of function. This guide provides a foundational framework for conducting and interpreting such studies, paving the way for a deeper understanding of this and other substituted cycloalkane systems.

References

Ethylcycloheptane: An In-Depth Technical Guide on Its Discovery, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylcycloheptane is a saturated cyclic hydrocarbon with the chemical formula C9H18. While not as extensively studied as some other cyclic alkanes, its potential presence in natural sources and its synthesis through various chemical pathways make it a compound of interest for researchers in organic chemistry, petrochemistry, and potentially in the study of bioactive molecules. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery of this compound in natural and industrial contexts, detailed methodologies for its chemical synthesis, and protocols for its isolation and identification. The guide also addresses the known biological effects of related cycloalkanes, while noting the current absence of specific signaling pathway information for this compound itself.

Occurrence of this compound

Natural Sources

The direct isolation of this compound from natural sources such as essential oils of medicinal plants has not been prominently reported in scientific literature. While various volatile organic compounds are produced by plants and microorganisms, specific identification of this compound remains elusive[1][2][3][4][5][6][7]. However, the presence of other cycloalkanes in biological systems, such as cycloheptyl fatty acids in the bacterium Alicyclobacillus cycloheptanicus, suggests that the cycloheptane (B1346806) moiety can be of natural origin.

Chemical and Industrial Processes

This compound is more likely to be encountered as a minor component in petroleum fractions. Crude oil is a complex mixture of hydrocarbons, including a variety of cycloalkanes (also referred to as naphthenes)[8][9][10][11][12]. While detailed compositional analyses of all minor cycloalkanes in crude oil are not always performed, the presence of ethyl-substituted cycloalkanes like ethylcyclopentane (B167899) has been confirmed in some petroleum distillates. Therefore, it is plausible that this compound is present in certain crude oil fractions, likely formed during the geological processes of petroleum formation or as a byproduct of refining processes such as catalytic reforming[13][14][15][16][17].

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through multi-step procedures, typically involving the formation of a suitable precursor ketone, ethylcycloheptanone, followed by its reduction. Several viable synthetic routes are outlined below.

Synthesis of Ethylcycloheptanone

One potential route to ethylcycloheptanone is the direct alkylation of cycloheptanone (B156872). This method involves the formation of an enolate from cycloheptanone using a strong base, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). However, controlling polyalkylation and achieving high regioselectivity can be challenging in this direct approach[18][19][20][21][22].

A more controlled approach involves the reaction of cycloheptanone with an ethyl Grignard reagent (ethylmagnesium bromide). This reaction yields 1-ethylcycloheptanol, which can then be oxidized to ethylcycloheptanone using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation[15][17][23][24][25].

The Wittig reaction provides another pathway. Reacting cycloheptanone with an ethylidene-triphenylphosphorane (generated from ethyltriphenylphosphonium bromide) yields ethylidenecycloheptane[14][26][27][28][29]. Subsequent hydration of the double bond (e.g., through hydroboration-oxidation) would yield 1-ethylcycloheptanol, which can then be oxidized to ethylcycloheptanone.

Reduction of Ethylcycloheptanone to this compound

Once ethylcycloheptanone is synthesized, it can be reduced to this compound using established methods for the deoxygenation of ketones.

The Clemmensen reduction involves treating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. This method is effective for acid-stable compounds[23][26][30][31][32].

For base-stable compounds, the Wolff-Kishner reduction is a suitable alternative. This reaction involves the formation of a hydrazone from the ketone by reacting it with hydrazine (B178648) (N2H4), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol[19][21][24][29][33].

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Wolff-Kishner Reduction

This section provides a detailed, generalized protocol for the synthesis of this compound.

Step 1: Synthesis of 1-Ethylcycloheptanol via Grignard Reaction

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Grignard Reagent Preparation: In the reaction flask, magnesium turnings are placed, and a small crystal of iodine is added to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating and then maintained at a gentle reflux until most of the magnesium has reacted.

-

Reaction with Cycloheptanone: A solution of cycloheptanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethylcycloheptanol.

Step 2: Oxidation of 1-Ethylcycloheptanol to Ethylcycloheptanone (PCC Oxidation)

-

Reagent Preparation: Pyridinium chlorochromate (PCC) is suspended in dichloromethane (B109758) in a round-bottom flask.

-

Oxidation: A solution of 1-ethylcycloheptanol in dichloromethane is added to the PCC suspension in one portion. The mixture is stirred at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to give crude ethylcycloheptanone.

Step 3: Reduction of Ethylcycloheptanone to this compound (Wolff-Kishner Reduction)

-

Hydrazone Formation: Ethylcycloheptanone, hydrazine hydrate, and diethylene glycol are placed in a round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux for 1-2 hours.

-

Reduction: The reaction mixture is cooled, and potassium hydroxide pellets are added. The condenser is replaced with a distillation head, and the mixture is heated to a higher temperature to distill off water and excess hydrazine. The reaction is then refluxed for several hours until the evolution of nitrogen gas ceases.

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with a low-boiling hydrocarbon solvent (e.g., pentane). The organic extract is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield this compound.

Isolation and Identification

-

Fractional Distillation: The initial separation of a complex hydrocarbon mixture can be achieved by fractional distillation based on boiling points.

-

Column Chromatography: Further purification can be performed using column chromatography on silica gel or alumina. A non-polar eluent, such as hexane (B92381), is used to separate the saturated hydrocarbons from more polar components.

-

Sample Preparation: The sample (either a synthetic product or an isolated fraction) is dissolved in a volatile solvent like hexane or dichloromethane to an appropriate concentration (e.g., 1-10 ppm).

-

GC Conditions: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components with different volatilities.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the eluting peak corresponding to this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z = 126) and other fragment ions. Comparison of the obtained mass spectrum with a reference library (e.g., NIST) confirms the identity of the compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the natural abundance of this compound or typical yields for its synthesis. The following table is provided as a template for researchers to populate with their own experimental data.

| Parameter | Value | Units | Method of Determination |

| Natural Abundance | |||

| Concentration in [Source] | N/A | µg/g or µg/L | GC-MS |

| Synthesis Yield | |||

| Yield of 1-Ethylcycloheptanol | % | Gravimetric/Spectroscopic | |

| Yield of Ethylcycloheptanone | % | Gravimetric/Spectroscopic | |

| Yield of this compound | % | Gravimetric/Spectroscopic |

Biological Activity and Signaling Pathways

To date, no specific signaling pathways or receptor-mediated biological activities have been attributed to this compound. However, general toxicological studies on C9 hydrocarbons and other cycloalkanes provide some insight into their potential biological effects[31][34][35].

Cyclic hydrocarbons, due to their lipophilic nature, can partition into biological membranes, leading to alterations in membrane fluidity and integrity. This can disrupt the function of membrane-embedded proteins and increase the passive flux of ions, potentially dissipating the proton motive force in microorganisms[36][37]. In animal studies, high concentrations of C9 alkanes have been shown to cause neurotoxic effects, including ataxia and seizures, with the central nervous system being a potential target[34].

The diagram below illustrates a generalized logical relationship of the potential cytotoxic effects of cycloalkanes on a cell, based on the available literature for this class of compounds. It is important to note that this is a generalized representation and not a specific, validated signaling pathway for this compound.

Caption: Logical workflow of the potential cytotoxic effects of cycloalkanes.

Conclusion

This compound remains a relatively understudied cycloalkane. While its presence in natural sources is not well-documented, it is likely a minor component of some petroleum fractions. Its chemical synthesis is achievable through established organic chemistry reactions, primarily involving the preparation and subsequent reduction of ethylcycloheptanone. Standard analytical techniques such as GC-MS are suitable for its identification and quantification. The biological activity of this compound has not been specifically investigated, but general studies on related cycloalkanes suggest a potential for membrane disruption and cytotoxicity at high concentrations. Further research is needed to fully elucidate the occurrence, properties, and potential applications or biological significance of this compound. This guide provides a solid foundation for researchers interested in pursuing studies on this and related cyclic hydrocarbons.

References

- 1. Characteristics of volatile organic compounds produced from five pathogenic bacteria by headspace-solid phase micro-extraction/gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. columbia.edu [columbia.edu]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Identification of Volatile Organic Compounds in Extremophilic Bacteria and Their Effective Use in Biocontrol of Postharvest Fungal Phytopathogens [frontiersin.org]

- 6. The power of the smallest: The inhibitory activity of microbial volatile organic compounds against phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial volatile compounds in health and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromsoc.jp [chromsoc.jp]

- 12. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]

- 13. gov.uk [gov.uk]

- 14. total-synthesis.com [total-synthesis.com]

- 15. chegg.com [chegg.com]

- 16. alsglobal.eu [alsglobal.eu]

- 17. m.youtube.com [m.youtube.com]

- 18. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. Solved 2. Draw the mechanism for the Grignard reaction of | Chegg.com [chegg.com]

- 24. youtube.com [youtube.com]

- 25. homework.study.com [homework.study.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. nbinno.com [nbinno.com]

- 28. Wittig reaction - Wikipedia [en.wikipedia.org]

- 29. Wittig reagents - Wikipedia [en.wikipedia.org]

- 30. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 31. Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 32. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 33. benchchem.com [benchchem.com]

- 34. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. C9-C12 fractions obtained from petroleum distillates. An evaluation of their potential toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Interactions of cyclic hydrocarbons with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Reaction Mechanisms of Ethylcycloheptane

This technical guide provides a detailed exploration of the fundamental reaction mechanisms involving ethylcycloheptane. Designed for researchers, scientists, and professionals in drug development, this document outlines key reactions, presents quantitative data from experimental studies, and offers detailed experimental protocols for analogous reactions. The guide also visualizes complex reaction pathways and workflows to facilitate a deeper understanding of the chemistry of this compound.

Conformational Analysis of this compound

The reactivity and stereochemical outcome of reactions involving this compound are significantly influenced by its conformational preferences. Like its parent cycloheptane (B1346806), this compound exists in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. The ethyl substituent can occupy either an axial or equatorial position, with the equatorial conformation being generally more stable due to reduced steric hindrance. The energy difference between these conformers affects the distribution of products in many reactions.

Pyrolysis of this compound

The thermal decomposition (pyrolysis) of this compound is a complex process involving numerous elementary reactions. It is a critical aspect of combustion chemistry and provides insight into the stability of the cycloalkane structure at high temperatures.

Reaction Mechanism

The pyrolysis of this compound proceeds through a free-radical chain mechanism. The main reaction pathways at high temperatures include:

-

Initiation: The reaction is initiated by the homolytic cleavage of a C-C bond, which requires the lowest bond dissociation energy. The C-C bond between the cycloheptyl ring and the ethyl group is a likely point of initial scission, as is a C-C bond within the ring.

-

Propagation: The initial radicals abstract hydrogen atoms from other this compound molecules to form more stable radicals. The resulting ethylcycloheptyl radicals can then undergo a series of β-scission reactions, leading to ring-opening and the formation of smaller unsaturated hydrocarbons.

-

Termination: The reaction terminates when two radicals combine.

A kinetic modeling study of this compound pyrolysis has identified numerous major and minor species formed during the process.[1]

Data Presentation

The following table summarizes the mole fractions of key species observed during the flow reactor pyrolysis of this compound at different pressures.

| Species | Mole Fraction (30 Torr) | Mole Fraction (150 Torr) | Mole Fraction (760 Torr) |

| This compound | Varies with temp. | Varies with temp. | Varies with temp. |

| Ethene | Major Product | Major Product | Major Product |

| Propene | Major Product | Major Product | Major Product |

| 1,3-Butadiene | Major Product | Major Product | Major Product |

| Benzene | Minor Product | Minor Product | Minor Product |

| Toluene | Minor Product | Minor Product | Minor Product |

Data adapted from experimental studies on ethylcyclohexane (B155913) pyrolysis, which serves as a close analog.[1]

Experimental Protocol: Pyrolysis of this compound in a Flow Reactor

The following is a generalized protocol based on experimental studies of cycloalkane pyrolysis.[1]

Objective: To study the product distribution of the gas-phase pyrolysis of this compound.

Apparatus:

-

High-pressure flow reactor system

-

Syringe pump for liquid fuel injection

-

Vaporizer and mixing chamber

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

The flow reactor is heated to the desired temperature (e.g., 800-1200 K).

-

A carrier gas (e.g., helium or nitrogen) is passed through the reactor at a constant flow rate to achieve the desired pressure.

-

Liquid this compound is introduced into the vaporizer via a syringe pump at a precisely controlled rate.

-

The vaporized this compound is mixed with the carrier gas and enters the flow reactor.

-

The reaction mixture exits the reactor and is rapidly cooled to quench the reaction.

-